molecular formula C12H15N3OS B7632589 3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole

3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole

Cat. No. B7632589
M. Wt: 249.33 g/mol
InChI Key: FYYPNBHORPGGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMST and is a member of the triazole family of compounds. DMST has been found to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further research.

Mechanism of Action

The mechanism of action of DMST is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. DMST has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
DMST has been found to exhibit a wide range of biochemical and physiological effects, including its ability to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. DMST has also been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMST in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it an ideal candidate for further research in various fields. However, one of the limitations of DMST is its complex synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on DMST, including its potential use as a therapeutic agent for the treatment of various diseases. DMST has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for further research in these areas. Additionally, future research could focus on developing more efficient synthesis methods for DMST, which would allow for larger quantities of the compound to be produced for use in experiments.

Synthesis Methods

The synthesis of DMST involves the reaction of 3-methylbenzyl chloride with sodium hydride and dimethylformamide to produce 3-methylbenzyl sodium. This compound is then reacted with 1,2,4-triazole in the presence of sulfur dioxide to produce DMST. The synthesis of DMST is a complex process that requires careful control of reaction conditions to ensure high yields.

Scientific Research Applications

DMST has been found to exhibit a wide range of scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. DMST has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it an ideal candidate for further research in these areas.

properties

IUPAC Name

3,4-dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-5-4-6-11(7-9)17(16)8-12-14-13-10(2)15(12)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYPNBHORPGGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)CC2=NN=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole

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